(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile
Description
Structural Classification and Nomenclature
(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile belongs to the class of heterocyclic compounds characterized by fused ring systems containing both oxygen and sulfur heteroatoms. The compound features a pyrano[4,3-d]thiazole core structure, which represents a bicyclic system where a pyran ring is fused to a thiazole ring in a specific orientation indicated by the [4,3-d] nomenclature. The structural complexity is further enhanced by the presence of an acetonitrile substituent at the 2-position of the thiazole ring.
The molecular formula C8H8N2OS indicates the presence of eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 180.23 daltons. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as N#CCC1=NC2=C(COCC2)S1, which provides a linear description of the molecular connectivity.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base name indicating the fused ring system pyrano[4,3-d]thiazole, the hydrogenation state specified by the 6,7-dihydro-4H prefix, and the acetonitrile substituent clearly identified. Alternative naming conventions include 4H-Pyrano[4,3-d]thiazole-2-acetonitrile, 6,7-dihydro- and 2-{4H,6H,7H-pyrano[4,3-d]thiazol-2-yl}acetonitrile, reflecting different approaches to systematic nomenclature while maintaining chemical accuracy.
Historical Context and Discovery
The development of pyrano-thiazole compounds represents a significant advancement in heterocyclic chemistry, with synthetic methodologies evolving over several decades to accommodate the complexity of fused ring systems. Research into pyrano[2,3-d]thiazole derivatives has demonstrated the utility of these scaffolds in medicinal chemistry, with synthetic approaches involving various cyclization strategies and functional group modifications. The synthesis of pyrano-thiazole compounds typically involves reactions between thiazole precursors and appropriately substituted pyran derivatives, often employing cyclization reactions under controlled conditions.
Historical synthetic approaches to related pyrano-thiazole systems have included Michael addition reactions, where thiazoline derivatives react with activated alkenes to form the desired bicyclic structures. The development of efficient synthetic routes has been driven by the recognition of biological activity in these compound classes, leading to increased interest in structure-activity relationships and synthetic accessibility.
The emergence of phosphine-catalyzed annulation reactions has provided modern synthetic access to 6,7-dihydro-5H-pyrano[2,3-d]thiazole derivatives, demonstrating the evolution of synthetic methodology in this area. These developments have contributed to the broader understanding of fused heterocyclic systems and their potential applications in pharmaceutical research.
Position in the Heterocyclic Chemistry Landscape
This compound occupies a distinctive position within the broader category of heterocyclic building blocks, serving as a representative example of multi-heteroatom fused systems. The compound belongs to the thiazole family, which constitutes a significant pharmacophore nucleus with diverse pharmaceutical applications. Thiazole-containing compounds have demonstrated wide-ranging biological activities, making them valuable scaffolds in drug discovery and development.
The pyrano-thiazole structural motif represents a sophisticated approach to molecular design, combining the electron-rich nature of the oxygen-containing pyran ring with the electron-deficient characteristics of the nitrogen and sulfur-containing thiazole ring. This combination creates unique electronic properties that can influence reactivity patterns and biological interactions. The fused ring system provides structural rigidity while maintaining sufficient flexibility for conformational adaptation in biological environments.
Within the context of heterocyclic chemistry, compounds containing both pyran and thiazole moieties represent an intersection of two important heterocyclic families. The pyran ring contributes to molecular properties through its oxygen heteroatom and six-membered ring structure, while the thiazole ring provides a five-membered aromatic system with dual heteroatoms. The specific [4,3-d] fusion pattern creates a distinctive molecular architecture that differentiates it from other pyrano-thiazole isomers.
Chemical Abstracts Service Registration and Chemical Databases Representation
The compound is officially registered in the Chemical Abstracts Service database under the registry number 850349-44-9, providing a unique identifier for chemical information retrieval and regulatory purposes. This registration number serves as the primary reference for accessing comprehensive chemical information across multiple databases and scientific literature sources.
Table 1: Database Registration Information
| Database Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 850349-44-9 |
| Molecular Data Laboratory Number | MFCD06657758 |
| Molecular Formula | C8H8N2OS |
| Molecular Weight | 180.23 |
| Simplified Molecular Input Line Entry System | N#CCC1=NC2=C(COCC2)S1 |
The compound appears in multiple chemical databases with consistent structural and identifier information. The PubChem database contains related structural information for pyrano-thiazole compounds, providing comparative data for structural analysis and property prediction. The presence in commercial chemical catalogs indicates availability for research purposes, with suppliers maintaining detailed specifications and purity information.
Chemical database representation includes both two-dimensional structural diagrams and three-dimensional conformational models, enabling comprehensive structural analysis and computational modeling studies. The consistent representation across databases ensures reliable access to chemical information for research and development applications.
The compound's classification as a heterocyclic building block in commercial databases reflects its utility in synthetic chemistry applications. This designation indicates potential use in the construction of more complex molecular structures, supporting its role in pharmaceutical and materials chemistry research. The availability through multiple suppliers suggests established synthetic routes and commercial viability for research applications.
Table 2: Structural Classification Summary
| Classification Category | Description |
|---|---|
| Ring System Type | Fused bicyclic heterocycle |
| Heteroatoms Present | Nitrogen, Oxygen, Sulfur |
| Functional Groups | Nitrile, Thiazole, Pyran |
| Stereochemical Features | Non-chiral structure |
| Aromaticity | Partially aromatic system |
Properties
IUPAC Name |
2-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-3-1-8-10-6-2-4-11-5-7(6)12-8/h1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJLRWYUKKSNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590123 | |
| Record name | (6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-44-9 | |
| Record name | 6,7-Dihydro-4H-pyrano[4,3-d]thiazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850349-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Approaches
The core pyrano[4,3-d]thiazole ring is typically constructed via cyclization reactions involving precursors containing sulfur and oxygen heteroatoms. Commonly, thiazole ring formation is achieved by condensation of thioamide or thiourea derivatives with α,β-unsaturated carbonyl compounds or halogenated precursors, followed by ring closure to form the fused system.
Introduction of the Acetonitrile Group
The acetonitrile substituent is generally introduced via nucleophilic substitution or condensation reactions using malononitrile or related cyano-containing reagents. This step often occurs either before or after the heterocyclic ring formation, depending on the synthetic route.
Detailed Preparation Methods
Multi-Component Reactions Using Malononitrile
A widely used method involves a multi-component reaction (MCR) combining:
- A cyclic diketone or cyclohexane-1,3-dione derivative,
- Malononitrile as the nitrile source,
- An aldehyde or equivalent electrophile,
- A base catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
This reaction is typically performed in acetonitrile solvent under microwave irradiation or reflux conditions to promote rapid cyclization and condensation, yielding 2-amino-4H-pyran-3-carbonitrile intermediates. These intermediates can then be transformed into the fused pyrano-thiazole ring system by further treatment with sulfur-containing reagents or acetic anhydride under acidic conditions.
| Component | Amount (mmol) | Role |
|---|---|---|
| Cyclohexane-1,3-dione | 1.0 | Carbonyl source |
| Malononitrile | 1.0 | Nitrile source |
| Aromatic aldehyde | 1.0 | Electrophile |
| DABCO (base catalyst) | 0.2 | Catalyst |
| Solvent | Acetonitrile | Reaction medium |
| Temperature | 82 °C | Microwave irradiation |
| Time | 15 minutes | Reaction duration |
This method yields intermediates in high yields (up to 89%) with characteristic IR absorptions for nitrile (around 2186 cm⁻¹) and amine groups (3300–3460 cm⁻¹), confirmed by NMR spectroscopy.
Cyclization with Acetic Anhydride and Acid Catalysis
The 2-amino-4H-pyran-3-carbonitrile intermediates are further cyclized to the pyrano[4,3-d]thiazole core by treatment with acetic anhydride in the presence of concentrated sulfuric acid at elevated temperatures (around 120 °C) for short durations (15 minutes). This step facilitates ring closure and formation of the thiazole ring by intramolecular cyclization and dehydration.
Alternative Synthetic Routes
Other methods reported include:
- Condensation of thioamide derivatives with α-haloketones or α,β-unsaturated carbonyl compounds to form thiazole rings, followed by pyran ring formation.
- Refluxing mixtures of aldehydes, arylketones, and malononitrile in n-butanol with ammonium acetate as a catalyst for 3–4 hours to yield related heterocyclic nitrile compounds.
- Use of microwave-assisted synthesis to improve yields and reduce reaction times in the preparation of pyrano derivatives.
Summary Table of Preparation Methods
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic nitrile stretching bands near 2180–2200 cm⁻¹; N-H stretching for amines around 3300–3460 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the heterocyclic framework and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Microwave Irradiation: Used to accelerate reaction rates and improve yields in multi-component syntheses.
Research Findings and Practical Considerations
- The use of DABCO as a base catalyst in acetonitrile solvent under microwave irradiation is a green, efficient method for synthesizing the pyrano-thiazole core with nitrile functionality.
- The two-step process involving initial formation of 2-amino-4H-pyran-3-carbonitrile intermediates followed by cyclization with acetic anhydride and acid catalysis is reproducible and yields high purity products.
- Reaction conditions such as temperature, catalyst loading, and solvent choice critically influence yield and purity.
- The synthetic routes are adaptable to various substituted aldehydes, allowing structural diversity in the final compounds.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine
- 6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-ylamine hydrochloride
Uniqueness
(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile is unique due to the presence of the acetonitrile group, which can significantly alter its chemical reactivity and biological activity compared to its analogs
Biological Activity
(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and enzyme inhibitory effects, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H8N2OS
- CAS Number : 259810-12-3
- Molecular Weight : 172.22 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Antimicrobial Activity :
- In vitro studies have demonstrated that derivatives of thiazole and pyran structures possess significant antimicrobial properties. For instance, compounds with similar scaffolds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- The ability to inhibit biofilm formation has also been noted, suggesting a potential use in treating biofilm-associated infections.
- Antiproliferative Effects :
-
Enzyme Inhibition :
- Some studies have indicated that thiazole derivatives can act as inhibitors of key enzymes involved in bacterial DNA replication and cancer cell proliferation. Notably, they have shown inhibition of DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial properties of several thiazole derivatives alongside this compound. The study utilized the broth microdilution method to determine MICs against a range of bacterial strains. Results showed that the compound exhibited strong antibacterial activity comparable to standard antibiotics like Ciprofloxacin.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| A | 0.22 | S. aureus |
| B | 0.25 | E. coli |
| C | 0.30 | Klebsiella pneumoniae |
Case Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative effects of the compound on human cancer cell lines using MTT assays. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 13.3 |
| HeLa | 15.5 |
| A549 | 18.0 |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to active sites of enzymes such as DNA gyrase and DHFR disrupts their function.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells has been observed through activation of caspases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions involving precursors like 2-(benzo[d]thiazol-2-yl)acetonitrile (). Key steps include:
- Photocatalyzed amination : Using blue LED light and acetonitrile as a solvent to facilitate intermolecular reactions (yields ~70-86%) .
- Heterocyclic ring formation : Reacting thiazole intermediates with substituted acetonitriles under reflux conditions (e.g., ethanol with triethylamine as a base) .
- Purification : Recrystallization from ethanol-acetone or ethanol-water mixtures to isolate pure products .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify protons in the pyrano-thiazole ring (e.g., δ 2.75 ppm for methylene groups) and aromatic carbons .
- Infrared (IR) Spectroscopy : Detect C≡N stretching at ~2248 cm and C=N/C=C vibrations (~1586-1494 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via [M+H] peaks (e.g., m/z 279 for related thiazole-acetonitrile derivatives) .
- X-ray crystallography : Resolve the pyrano-thiazole ring conformation and bond angles, as demonstrated for structurally analogous compounds .
Q. What physicochemical properties are critical for solubility and reactivity?
- Methodological Answer :
- LogP values : Calculated hydrophobicity (LogP ~1.3-2.1) indicates moderate solubility in organic solvents like acetonitrile or DMF .
- Hydrogen bonding : The nitrile group (C≡N) acts as a hydrogen bond acceptor (topological polar surface area ~76.4 Å), influencing interactions in aqueous-organic biphasic systems .
- pKa : Experimental pKa ~11.1 for related thiazole-acetonitriles suggests stability under basic conditions .
Advanced Research Questions
Q. How can structural analogs enhance bioactivity while minimizing off-target effects?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 4-position of the thiazole ring to improve binding to biological targets (e.g., DNA or enzymes) .
- Hybrid scaffolds : Combine pyrano-thiazole cores with arylpiperazine fragments (e.g., via acetamide linkages) to enhance cardioprotective or neuroprotective activity .
- Structure-activity relationship (SAR) studies : Use in vitro assays (e.g., hypoxia models for cardioprotection) to compare derivatives against reference drugs like Levocarnitine .
Q. How do computational models predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, particularly at the nitrile or thiazole sulfur .
- Molecular dynamics simulations : Model interactions with solvents (e.g., acetonitrile-water mixtures) to optimize reaction conditions for regioselective synthesis .
- ADMET profiling : Use software like SwissADME to predict metabolic stability and toxicity based on LogP, polar surface area, and hydrogen bond counts .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Control variables such as cell line selection (e.g., MCF-7 vs. HeLa for anticancer activity) and hypoxia duration in cardioprotection models .
- Meta-analysis : Compare IC values of derivatives with varying substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to identify trends in potency .
- Orthogonal validation : Confirm biological activity using both in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
